![molecular formula C21H20N4O5S B2414671 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide CAS No. 1351644-78-4](/img/structure/B2414671.png)

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

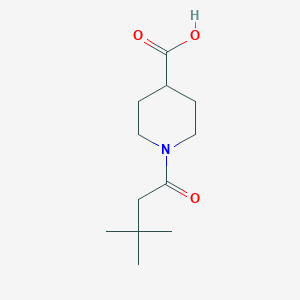

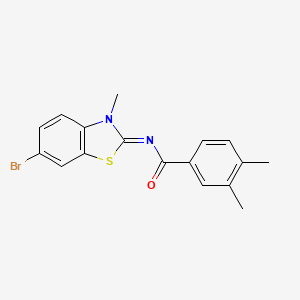

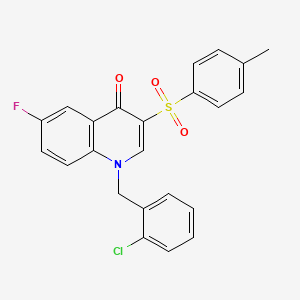

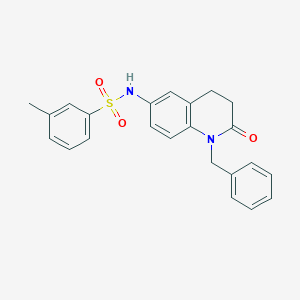

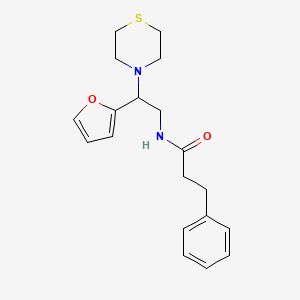

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an oxazole ring, and a thiophene ring . It also features a benzo[d][1,3]dioxol-5-ylmethyl group . The exact role and properties of this compound are not clear from the available information.

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The piperazine ring provides a basic center, the oxazole ring introduces a degree of polarity, and the thiophene ring contributes to the compound’s aromaticity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For instance, the carbonyl group could undergo nucleophilic addition reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water .Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential as an anticancer agent. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports of indole activity against cancer cell lines. These derivatives were evaluated for their anticancer effects against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising IC50 values (ranging from 328 to 644 nM) against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed cell cycle arrest at the S phase and apoptosis induction in CCRF-CEM cells .

Rheumatoid Arthritis Treatment

The compound’s structure resembles certain anti-inflammatory drugs. For instance, it shares similarities with benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoic acid , which is used to treat rheumatoid arthritis and osteoarthritis . Investigating its efficacy in preclinical models of arthritis could provide valuable insights.

Antitumor Properties

Similar to other indole-based compounds, this molecule might exhibit antitumor effects. Researchers have synthesized novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines and evaluated their antitumor activities against various cancer cell lines. Some compounds demonstrated potent growth inhibition properties with IC50 values below 5 μM .

Potential Drug Development

Literature surveys emphasize the importance of substituted cinnamides. The compound’s unique structure, specifically the (benzo[1,3]dioxol-5-yl)methylene moiety, suggests potential as a future drug candidate. Further exploration of its pharmacological properties and optimization could lead to novel therapeutic agents .

Electrochemical Applications

In a recent study, researchers modified a glassy carbon electrode (GCE) with (E)-N’-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives to create a sensitive and selective Pb2+ sensor. This electrochemical approach under ambient conditions demonstrated promise for environmental monitoring and heavy metal detection .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Mechanism of Action

Target of Action

Similar compounds with a benzo[d][1,3]dioxol-5-ylmethyl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It is suggested that similar compounds might influence gaba-ergic neurotransmission in the brain

Biochemical Pathways

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may affect cell cycle regulation and apoptosis pathways.

Result of Action

Similar compounds have been reported to exhibit excellent protection against seizures induced by maximal electroshock test (mes) and subcutaneous pentylenetetrazole (scptz) in mice as well as rats

properties

IUPAC Name |

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c26-19(15-3-8-31-12-15)23-21-22-16(11-28-21)20(27)25-6-4-24(5-7-25)10-14-1-2-17-18(9-14)30-13-29-17/h1-3,8-9,11-12H,4-7,10,13H2,(H,22,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKYCUGTTUAVOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=CSC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2414590.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2414591.png)

![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2414603.png)